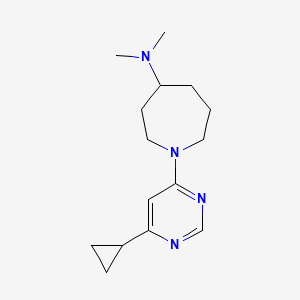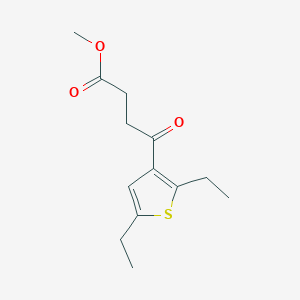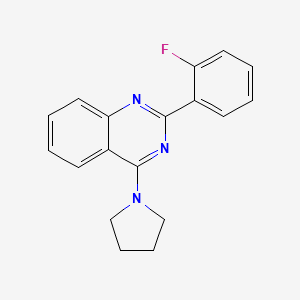
N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide, also known as CYM-5442, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinolinecarboxamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide is not fully understood. However, studies have suggested that N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that plays a key role in inflammation and cancer. N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide has been found to inhibit the activation of NF-κB and to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide has been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide has also been found to inhibit the replication of the hepatitis C virus and the dengue virus.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a useful tool for studying these biological processes. However, N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide also has some limitations for lab experiments. It has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are several future directions for research on N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide. One area of research is to further elucidate the mechanism of action of N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide. Studies have suggested that N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB, but the exact mechanism of action is not fully understood. Another area of research is to investigate the potential therapeutic applications of N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide. N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. Finally, future research could focus on optimizing the synthesis method of N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide to yield higher purity and higher yield of the compound.
Synthesis Methods
The synthesis of N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide involves the reaction of 2-pyridinylmethylamine with cyclohexyl isocyanate, followed by the addition of 2-methylquinoline-4-carboxylic acid. The resulting compound is then reduced to yield N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide. The synthesis method has been optimized to yield high purity and high yield of N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide.
Scientific Research Applications
N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide has also been found to inhibit the replication of the hepatitis C virus and the dengue virus.
properties
IUPAC Name |
N-cyclohexyl-2-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21-14-19(18-11-4-5-12-20(18)24-21)22(27)25(17-9-2-1-3-10-17)15-16-8-6-7-13-23-16/h4-8,11-14,17H,1-3,9-10,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSALCDNTDAWFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC=CC=N2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5691950.png)


![N-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5691965.png)
![3-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-piperidinyl]-1,3-oxazolidin-2-one](/img/structure/B5691971.png)

![N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5691981.png)
![4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5691985.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5692001.png)
![N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5692014.png)
![4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5692022.png)

![4-(2-cyclopropyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)-2-pyrimidinamine](/img/structure/B5692034.png)